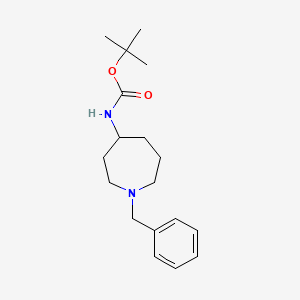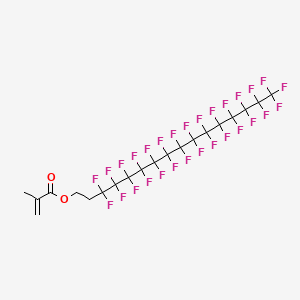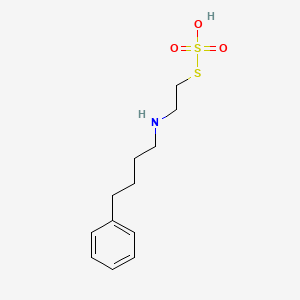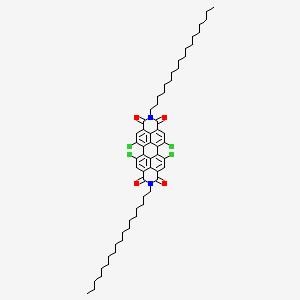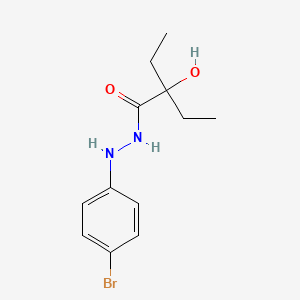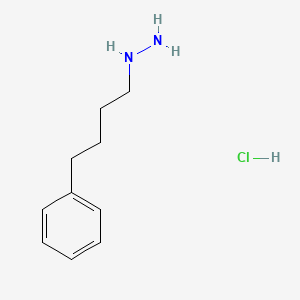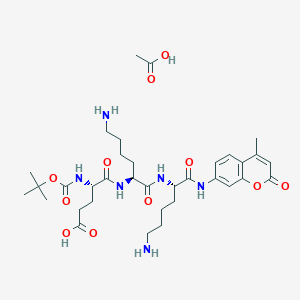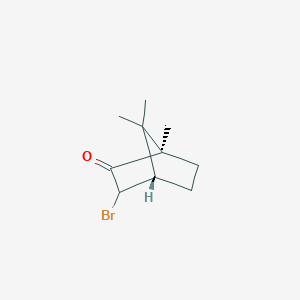
D-3-Bromocamphor
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-3-Bromocamphor: is a brominated derivative of camphor, a bicyclic monoterpene ketone. Its chemical formula is C10H15BrO and it has a molecular weight of 231.13 g/mol . This compound is known for its distinctive camphor-like odor and crystalline structure. It is used in various fields, including organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Bromination of Camphor: The most common method for preparing D-3-Bromocamphor involves the bromination of camphor.
Alternative Methods: Other methods include using hydrogen peroxide (H2O2) or oxone® as oxidants in the presence of hydrobromic acid (HBr) or sodium bromide (NaBr).
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination of camphor using similar methods as described above, with a focus on optimizing yield and minimizing byproducts .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution: It undergoes nucleophilic substitution reactions where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: DMSO, Na2CO3, tetrabutylammonium iodide.
Substitution: Various nucleophiles depending on the desired product.
Major Products:
Camphorquinone: Formed from the oxidation of this compound.
Applications De Recherche Scientifique
Chemistry:
Chiral Synthesis: D-3-Bromocamphor is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology and Medicine:
Optical Resolution: It is used in the optical resolution of racemic mixtures, such as the resolution of dl-p-Hydroxyphenylglycine.
Industry:
Mécanisme D'action
The mechanism of action of D-3-Bromocamphor involves its ability to act as a brominating agent. The bromine atom in its structure can participate in various chemical reactions, including nucleophilic substitution and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
3-Chlorocamphor: Similar in structure but contains a chlorine atom instead of bromine.
Camphorquinone: An oxidized derivative of camphor, similar to the product formed from the oxidation of D-3-Bromocamphor.
Uniqueness: this compound is unique due to its specific bromine substitution, which imparts distinct reactivity and properties compared to other halogenated camphor derivatives .
Propriétés
Formule moléculaire |
C10H15BrO |
|---|---|
Poids moléculaire |
231.13 g/mol |
Nom IUPAC |
(1R,4S)-3-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H15BrO/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6-7H,4-5H2,1-3H3/t6-,7?,10+/m1/s1 |
Clé InChI |
NJQADTYRAYFBJN-PYZQLQBXSA-N |
SMILES isomérique |
C[C@@]12CC[C@@H](C1(C)C)C(C2=O)Br |
SMILES canonique |
CC1(C2CCC1(C(=O)C2Br)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


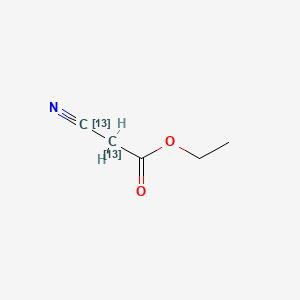


![tert-butyl N-[(2R)-2-amino-2-ethoxyethyl]carbamate](/img/structure/B13830457.png)

